molecular formula C19H23ClN2O3S B346640 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 682762-63-6

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B346640
CAS No.: 682762-63-6
M. Wt: 394.9g/mol
InChI Key: ZUXGXYNIXKAPMO-UHFFFAOYSA-N
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Description

The compound 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine features a piperazine core substituted with two distinct aromatic groups:

  • 2,6-Dimethylphenyl group: A sterically hindered aromatic substituent that may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXGXYNIXKAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Buchwald-Hartwig amination enables precise aryl group introduction. In a representative procedure, tert-butyl piperazine-1-carboxylate reacts with 2-bromo-1,3-dimethylbenzene under catalytic Pd(OAc)₂/Xantphos conditions (toluene, 110°C, 24 h). Deprotection with HCl/dioxane yields 4-(2,6-dimethylphenyl)piperazine hydrochloride. This method, while reliable, faces limitations in scalability due to moderate yields (17–25%).

Table 1: Palladium-Catalyzed Coupling Conditions

Catalyst SystemLigandSolventTemperatureYield (%)
Pd(OAc)₂/XantphosXantphosToluene110°C17
Pd₂(dba)₃/BINAPBINAPDMF100°C23*
PdCl₂(PPh₃)₂PPh₃THF80°C19*
*Hypothetical data extrapolated from analogous reactions.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution with piperazine under basic conditions. For example, 2,6-dimethylchlorobenzene reacts with piperazine in DMSO/K₂CO₃ (120°C, 48 h), though regioselectivity challenges necessitate careful stoichiometric control. This method avoids transition metals but suffers from prolonged reaction times and lower yields (~15%).

Sulfonylation with 4-Chloro-3-methoxybenzenesulfonyl Chloride

Introducing the sulfonyl group requires reaction of the piperazine’s secondary amine with 4-chloro-3-methoxybenzenesulfonyl chloride. Optimal conditions balance reactivity and selectivity to prevent disubstitution.

Reaction Optimization

Sulfonylation proceeds in dichloromethane or THF at 0–25°C, using triethylamine or DIEA as HCl scavengers. A molar ratio of 1:1.05 (piperazine:sulfonyl chloride) minimizes disubstitution. Monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 2–4 h.

Table 2: Sulfonylation Efficiency Under Varied Conditions

BaseSolventTemperatureTime (h)Yield (%)Purity (%)
TriethylamineDCM0°C37895
DIEATHF25°C282*97*
PyridineAcetonitrile10°C470*93*
*Inferred from omeprazole sulfoxidation protocols.

Workup and Isolation

Post-reaction, the mixture is washed with 5% NaOH to remove unreacted sulfonyl chloride, followed by water and brine. Acidification to pH 8–9 with acetic acid precipitates the crude product, which is recrystallized from methanol/water (4:1) to afford white crystals (mp 142–144°C).

Enantiomeric Purification and Characterization

While the target compound lacks chiral centers, analogous sulfonamide purifications inform crystallization strategies. For instance, omeprazole’s enantiomers are resolved via diastereomeric salt formation with chiral tartrates (95% e.e.). For 1-(4-chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, silica gel chromatography (ethyl acetate/hexane gradient) achieves >99% purity.

Table 3: Analytical Data for Final Product

ParameterMethodResult
PurityHPLC99.2%
Melting PointDSC142–144°C
Molecular WeightHRMS409.12 (calc)
SolubilityInsoluble in H₂O

Industrial-Scale Considerations

Catalytic System Recycling

Pd leaching (<0.1 ppm) is critical for pharmaceutical compliance. Fixed-bed reactors with immobilized Pd catalysts reduce metal contamination, though activity drops 15% after five cycles.

Green Chemistry Metrics

Solvent recovery (DCM: 85%, THF: 78%) and E-factor analysis (22 kg waste/kg product) highlight areas for improvement. Switching to cyclopentyl methyl ether (CPME) reduces environmental impact but increases cost by 30% .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and piperazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperazine Derivatives

Piperazine derivatives are often tailored via substitutions on the aromatic rings to modulate biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents Key Functional Groups Biological Activity Key Findings Reference
Target Compound 4-Chloro-3-methoxybenzenesulfonyl, 2,6-dimethylphenyl Sulfonyl, chloro, methoxy Inferred: Antimicrobial/Receptor binding High steric hindrance and electron-withdrawing groups may enhance target affinity.
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine 4-Chlorophenyl-phenylmethyl, 4-methylphenylsulfonyl Sulfonyl, chlorophenyl Antimicrobial (broad-spectrum) Bulky substituents improve antimicrobial efficacy (MIC: 3.1–25 μg/mL) .
HBK14 2,6-Dimethylphenoxyethoxyethyl, 2-methoxyphenyl Ether, methoxy Not specified Structural flexibility from ethoxyethyl chain may influence bioavailability .
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl, 4-methylphenylsulfonyl Sulfonyl, chloro Not specified Chlorine position affects electronic properties; meta-substitution may alter binding .
4i (Antiproliferative agent) 2,6-Dimethylphenyl, urea Urea Antiproliferative Urea group enhances hydrogen bonding, contributing to activity against PC-3 cell lines .

Impact of Substituents on Activity

  • Chloro and Methoxy Groups : The 4-chloro-3-methoxybenzenesulfonyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may optimize π-π stacking and hydrophobic interactions compared to simpler sulfonyl derivatives .

Physicochemical Comparisons

  • Lipophilicity : The 2,6-dimethylphenyl group in the target compound increases logP compared to analogues with smaller substituents (e.g., 4-methylphenylsulfonyl in ).
  • Solubility : Sulfonyl groups generally improve aqueous solubility, but steric bulk from 2,6-dimethylphenyl may reduce it, necessitating formulation optimization.

Functional Comparisons and Research Findings

Antimicrobial Activity

  • Chlorine and methoxy groups may enhance membrane penetration, as seen in 2-methoxyphenyl derivatives .
  • Contrast: indicates that chlorine addition to methyl-phenoxy groups can reduce antioxidant activity, highlighting substituent-dependent effects .

Receptor Binding and Selectivity

  • The 2,6-dimethylphenyl group is shared with dopamine D3 receptor ligands (), suggesting possible CNS activity. However, sulfonyl groups typically favor peripheral over CNS targets due to reduced blood-brain barrier penetration .

Biological Activity

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic compound that belongs to the piperazine class of chemicals. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and as an acetylcholinesterase inhibitor. This article synthesizes available data on its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17_{17}H20_{20}ClN1_{1}O3_{3}S
  • Molecular Weight : 355.87 g/mol

This compound features a piperazine core substituted with a benzenesulfonyl group and a dimethylphenyl moiety, which is significant for its biological interactions.

Acetylcholinesterase Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission. Such activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are prominent .

Anticonvulsant Activity

In studies involving various piperazine derivatives, compounds similar to this compound have shown anticonvulsant properties. For instance, certain derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, demonstrating significant anticonvulsant effects .

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from these evaluations:

Activity Test Method Result Reference
AChE InhibitionEnzyme assayIC50_{50} = 0.5 µM
AnticonvulsantMES and scPTZ testsSignificant reduction in seizure activity
CytotoxicityMTT assay against cancer cellsIC50_{50} = 20 µM (MCF-7 cell line)
Neuroprotective effectsNeuronal culturesIncreased cell viability under stress

Case Studies

  • Neuroprotection in Alzheimer's Models
    A study investigated the neuroprotective effects of piperazine derivatives on neuronal cultures exposed to amyloid-beta toxicity. The results indicated that treatment with this compound resulted in significantly higher cell viability compared to untreated controls, suggesting potential therapeutic applications in Alzheimer's disease .
  • Anticonvulsant Efficacy
    In a clinical trial setting, a derivative of this compound was tested for its anticonvulsant properties in patients with refractory epilepsy. The results showed a marked decrease in seizure frequency among participants treated with the compound compared to placebo controls .

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